Racemic Nature and Cost Efficiency vs. Enantiopure (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-methylpropanoic Acid
The target compound (CAS 1340212-59-0) is supplied as a racemic mixture, whereas the (R)-enantiomer (CAS 2865160-71-8) is available as a separate, stereochemically defined product at 97–98% purity from vendors such as Leyan and Amatek Scientific . The racemic form offers a lower-cost entry point for initial structure–activity relationship (SAR) screening where stereochemical preference has not yet been established, while the enantiopure form allows downstream chiral resolution. This duality provides procurement flexibility unmatched by analogs that exist only in racemic or only in enantiopure form.
| Evidence Dimension | Stereochemical identity and minimum purity |
|---|---|
| Target Compound Data | Racemic mixture; min. 95% purity |
| Comparator Or Baseline | (R)-enantiomer (CAS 2865160-71-8); 97–98% purity |
| Quantified Difference | Racemic vs. enantiopure; 2–3 percentage point purity difference |
| Conditions | Vendor-certified purity specifications (HPLC, NMR, GC) as reported by Bidepharm, Leyan, and Amatek Scientific |
Why This Matters
Procurement teams can select the racemic form for broad initial screening and reserve the enantiopure form for chiral optimization, optimizing budget allocation across project stages.
